
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is a compound that combines an amine (N-ethyl-N-methylethanamine) with a nitrophenol (2,4,6-trinitrophenol). The amine component is a clear, colorless to light yellow liquid that is highly flammable and corrosive .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-ethyl-N-methylethanamine can be synthesized through the reaction of ethylamine with methyl iodide under basic conditions . The reaction typically involves:
Reagents: Ethylamine, methyl iodide, and a base such as sodium hydroxide.
Conditions: The reaction is carried out in an organic solvent like ethanol at room temperature.
2,4,6-trinitrophenol is synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The process involves:
Reagents: Phenol, concentrated sulfuric acid, and concentrated nitric acid.
Conditions: The reaction is conducted at low temperatures to control the exothermic nature of the nitration process.
Industrial Production Methods
Industrial production of N-ethyl-N-methylethanamine involves continuous flow reactors where ethylamine and methyl iodide are reacted under controlled conditions to ensure high yield and purity . For 2,4,6-trinitrophenol, large-scale nitration plants use automated systems to handle the hazardous reagents and control the reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amides or nitriles.
Substitution: Reacts with alkyl halides to form quaternary ammonium salts.
2,4,6-trinitrophenol undergoes:
Reduction: Can be reduced to form aminophenols.
Substitution: Reacts with bases to form picrate salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Alkyl halides for amines and bases like sodium hydroxide for nitrophenols
Major Products
Oxidation of N-ethyl-N-methylethanamine: Produces amides or nitriles.
Reduction of 2,4,6-trinitrophenol: Produces aminophenols
Applications De Recherche Scientifique
N-ethyl-N-methylethanamine is used in organic synthesis as an intermediate for pharmaceuticals and agrochemicals . 2,4,6-trinitrophenol is used in:
Chemistry: As a reagent for detecting metals and in the synthesis of dyes.
Biology: As a biochemical tool to study oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in the treatment of burns.
Industry: As an explosive and in the manufacture of matches and fireworks.
Mécanisme D'action
2,4,6-trinitrophenol acts by uncoupling oxidative phosphorylation in mitochondria, disrupting ATP production and leading to increased metabolic rate . N-ethyl-N-methylethanamine, being an amine, can act as a nucleophile in various organic reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylethanamine: Similar structure but lacks the ethyl group.
2,4-dinitrophenol: Similar nitrophenol but with one less nitro group.
Uniqueness
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol is unique due to the combination of an amine and a highly nitrated phenol, giving it distinct chemical properties and reactivity compared to its individual components .
Propriétés
Numéro CAS |
6635-09-2 |
|---|---|
Formule moléculaire |
C11H16N4O7 |
Poids moléculaire |
316.27 g/mol |
Nom IUPAC |
N-ethyl-N-methylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C5H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4-6(3)5-2/h1-2,10H;4-5H2,1-3H3 |
Clé InChI |
KXSCMTQUPCXYOV-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)CC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


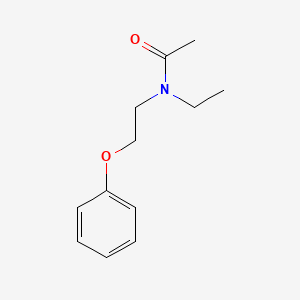

![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)
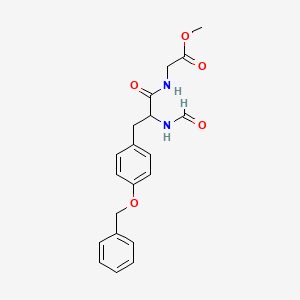

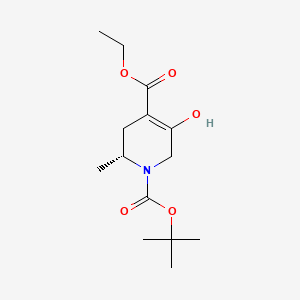
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
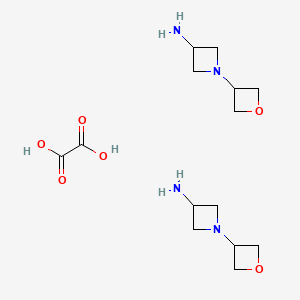
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
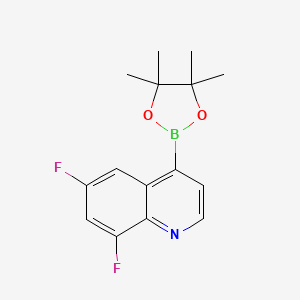
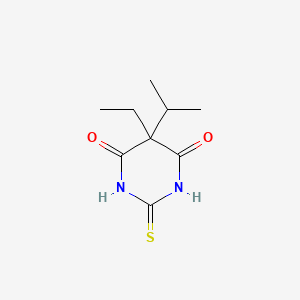
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)
